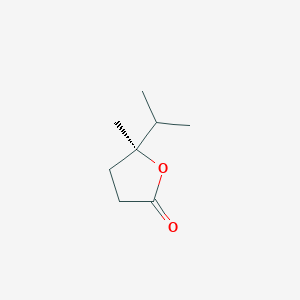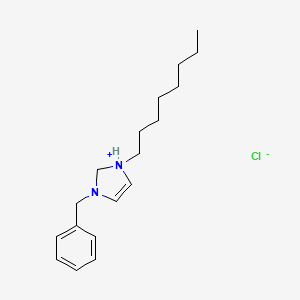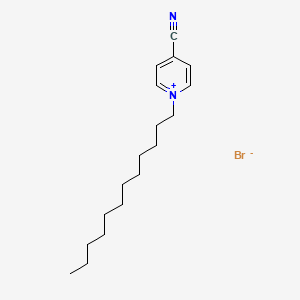![molecular formula C13H19NO2S B14595800 [(1-Nitroheptyl)sulfanyl]benzene CAS No. 59906-57-9](/img/structure/B14595800.png)
[(1-Nitroheptyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Nitroheptyl)sulfanyl]benzene is an organic compound with the molecular formula C13H19NO2S It consists of a benzene ring substituted with a (1-nitroheptyl)sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitroheptyl)sulfanyl]benzene typically involves the reaction of benzene with (1-nitroheptyl)sulfanyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzene and (1-nitroheptyl)sulfanyl chloride are fed into a reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Nitroheptyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Aplicaciones Científicas De Investigación
[(1-Nitroheptyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of [(1-Nitroheptyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-Nitrohexyl)sulfanyl]benzene
- [(1-Nitrooctyl)sulfanyl]benzene
- [(1-Nitroheptyl)sulfanyl]toluene
Uniqueness
[(1-Nitroheptyl)sulfanyl]benzene is unique due to its specific combination of a nitro group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The length of the heptyl chain also influences its physical properties and solubility, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
59906-57-9 |
|---|---|
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
1-nitroheptylsulfanylbenzene |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-8-11-13(14(15)16)17-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
Clave InChI |
YZOYTYNXHNXEGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC([N+](=O)[O-])SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


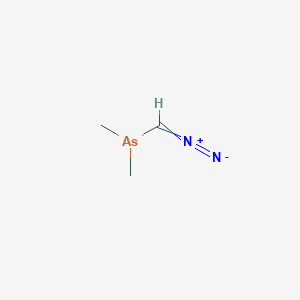
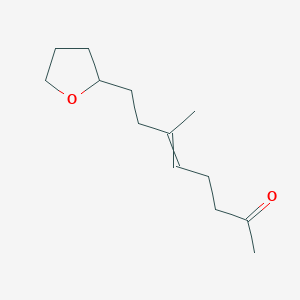
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
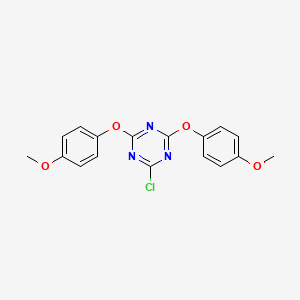
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
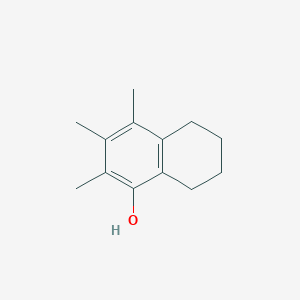
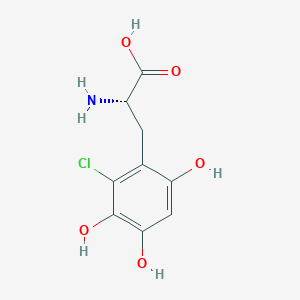
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

